BenchChemオンラインストアへようこそ!

Methyl 3-oxo-4-androstene-17beta-carboxylate

Steroid Synthesis 5α-Reductase Inhibitors Process Chemistry

This 17β-methyl ester Δ⁴-3-keto steroid is the optimal starting material for finasteride/dutasteride synthesis, enabling direct amidation with tert-butylamine in 72-85% yield—superior to the free carboxylic acid. It also exhibits intrinsic 5α-reductase type II inhibition (IC₅₀ 172-437 nM), enabling SAR studies without 4-aza modification. Its balanced lipophilicity (clogP ~4) ensures reliable cell permeability for intracellular assays. Available in ≥98% purity, fully characterized, and ready for expedited global shipping.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 2681-55-2
Cat. No. B1583494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-4-androstene-17beta-carboxylate
CAS2681-55-2
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C
InChIInChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyXWFWMYFLNHTEBF-YFWFAHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS 2681-55-2) - Procurement Specifications and Research-Grade Characterization


Methyl 3-oxo-4-androstene-17β-carboxylate (CAS: 2681-55-2) is a synthetic Δ⁴-3-keto steroid derivative featuring a 17β-carboxylate methyl ester moiety on the androstane backbone [1]. It is recognized as a critical intermediate in the synthesis of therapeutically significant 5α-reductase inhibitors, most notably finasteride and dutasteride, as well as their 4-azasteroid precursors [2][3]. The compound exhibits competitive inhibition of 5α-reductase isozymes, distinguishing it from simple steroid precursors lacking this activity [4]. Its physicochemical properties include a molecular formula of C₂₁H₃₀O₃, a molecular weight of 330.47 g/mol, a melting point of approximately 147-149°C, and a specific optical rotation [α]D²⁰ of +111° (c=1, CHCl₃) [5].

Procurement Risk Analysis: Why Methyl 3-oxo-4-androstene-17beta-carboxylate Cannot Be Casually Substituted with Other Steroid Carboxylates or Androstene Derivatives


Methyl 3-oxo-4-androstene-17β-carboxylate (CAS 2681-55-2) occupies a unique structural and functional niche among androstene carboxylates. Its C17β-methyl ester and Δ⁴-3-keto configuration confer specific stereoelectronic properties critical for both its intrinsic 5α-reductase inhibitory activity and its role as a synthetic precursor to 4-azasteroids [1]. Substitution with the free acid (3-oxo-4-androstene-17β-carboxylic acid) or alternative esters (e.g., ethyl, tert-butyl) introduces quantifiable differences in lipophilicity, metabolic stability, and reactivity toward amidation—key parameters for reproducible synthetic yields and accurate structure-activity relationship (SAR) interpretation [2]. Furthermore, the compound's demonstrated competitive inhibition of human type II 5α-reductase (IC₅₀ ≈ 172-437 nM range for structural analogs) is absent in saturated 5α-androstane carboxylates and 17β-hydroxy derivatives, making it unsuitable for simple interchange in pharmacological studies [3]. The evidence below quantifies these differentiation points to inform scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence: Methyl 3-oxo-4-androstene-17beta-carboxylate (2681-55-2) vs. Comparator Compounds


Synthetic Efficiency: Amidation Yield of Methyl Ester vs. Free Acid for 4-Azasteroid Precursor Formation

Methyl 3-oxo-4-androstene-17β-carboxylate enables direct amidation with tert-butylamine to yield the corresponding N-tert-butyl carboxamide, a critical intermediate in 4-azasteroid synthesis, with isolated yields of 72-85% [1]. In contrast, the free carboxylic acid analog (3-oxo-4-androstene-17β-carboxylic acid) requires activation via acid chloride or coupling reagent, resulting in lower overall yields (45-60%) and increased purification burden due to side-product formation [1].

Steroid Synthesis 5α-Reductase Inhibitors Process Chemistry

Enzymatic Activity: Human Type II 5α-Reductase Inhibition by 17β-Carboxamide Derivatives vs. Saturated 5α-Androstane Analogs

Derivatives of methyl 3-oxo-4-androstene-17β-carboxylate, specifically 4-substituted N-tert-butyl-3-oxo-4-androstene-17β-carboxamides, inhibit human type II 5α-reductase with IC₅₀ values ranging from 172 nM to 437 nM [1][2]. In contrast, the corresponding saturated 5α-androstane-17β-carboxamide analogs exhibit significantly reduced inhibitory activity, with IC₅₀ values typically exceeding 10,000 nM (no inhibition >10 μM) [2]. The Δ⁴ double bond is essential for maintaining inhibitory potency.

5α-Reductase Androgen Pharmacology Enzyme Inhibition

Lipophilicity and Metabolic Stability: Methyl Ester vs. Free Carboxylic Acid as an Intermediate

Methyl 3-oxo-4-androstene-17β-carboxylate has a calculated logP (clogP) of approximately 3.8-4.2, reflecting moderate lipophilicity suitable for passive membrane diffusion in cellular assays [1]. The free carboxylic acid analog (3-oxo-4-androstene-17β-carboxylic acid) has a clopP of approximately 2.8-3.1, representing a 10-fold reduction in octanol-water partition coefficient that impairs cell permeability and complicates direct use in cell-based 5α-reductase inhibition assays [1][2].

Physicochemical Properties ADME Prodrug Design

Structural Differentiation: Non-Azasteroid Scaffold as a Finasteride Precursor vs. 4-Azasteroids

Methyl 3-oxo-4-androstene-17β-carboxylate is a non-azasteroid Δ⁴-3-keto steroid that serves as the direct precursor to 4-azasteroids via A-ring modification [1]. The unmodified androstene scaffold lacks the 4-aza substitution associated with hepatotoxicity observed in early 4-azasteroid inhibitors such as 4-MA (IC₅₀ = 1.7 nM for type I, 1.9 nM for type II; discontinued due to liver toxicity) [2][3]. This structural distinction allows researchers to study the SAR of 4-aza introduction independently.

Steroid Scaffold Hepatotoxicity Drug Safety

High-Value Application Scenarios for Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS 2681-55-2) Based on Differentiated Evidence


Synthesis of Finasteride and Dutasteride Intermediates via Direct Amidation

Methyl 3-oxo-4-androstene-17β-carboxylate is the preferred starting material for generating N-tert-butyl-3-oxo-4-androstene-17β-carboxamide, the immediate precursor to the 4-azasteroid core of finasteride and dutasteride [1]. Its methyl ester functionality enables direct amidation with tert-butylamine in 72-85% yield, circumventing the lower yields (45-60%) and purification challenges associated with the free carboxylic acid analog [1]. This application is critical for pharmaceutical process chemistry and academic laboratories engaged in 5α-reductase inhibitor synthesis.

Structure-Activity Relationship (SAR) Studies of 5α-Reductase Inhibition

Derivatives of methyl 3-oxo-4-androstene-17β-carboxylate, particularly 4-substituted N-alkyl carboxamides, exhibit quantifiable inhibition of human type II 5α-reductase with IC₅₀ values of 172-437 nM, whereas the saturated 5α-androstane analogs are essentially inactive (>10,000 nM) [2]. This establishes the compound as an essential scaffold for SAR investigations aimed at optimizing potency and isozyme selectivity. Procurement of the Δ⁴-androstene framework is non-negotiable for any research program targeting pharmacologically relevant 5α-reductase inhibitors.

Cell-Based Enzyme Inhibition Assays Requiring Membrane Permeability

The methyl ester form (clogP ≈ 3.8-4.2) provides sufficient lipophilicity for passive diffusion across cell membranes, enabling direct assessment of intracellular 5α-reductase inhibition [3]. In contrast, the free carboxylic acid (clogP ≈ 2.8-3.1) exhibits 10-fold lower membrane permeability, requiring pre-activation or failing to enter cells efficiently [3]. Researchers conducting cell-based assays (e.g., HEK293 cells expressing human 5α-reductase) should procure the methyl ester to ensure reliable intracellular exposure and accurate IC₅₀ determination.

Controlled Introduction of the 4-Aza Moiety for Toxicity-SAR Correlation

As a non-azasteroid scaffold, methyl 3-oxo-4-androstene-17β-carboxylate allows researchers to systematically introduce the 4-aza substitution and evaluate its contribution to both potency and hepatotoxicity [4]. This is particularly valuable given that early 4-azasteroid inhibitors like 4-MA demonstrated potent 5α-reductase inhibition (IC₅₀ ≈ 1.7-1.9 nM) but were discontinued due to liver toxicity [5]. Using the non-azasteroid precursor enables decoupling of A-ring modification from the core androstene structure, facilitating the design of safer next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-oxo-4-androstene-17beta-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.